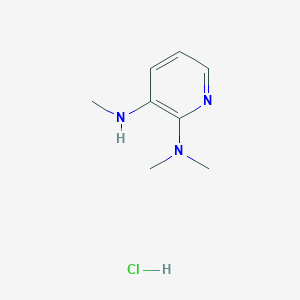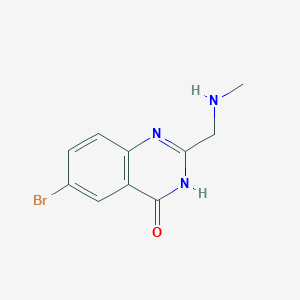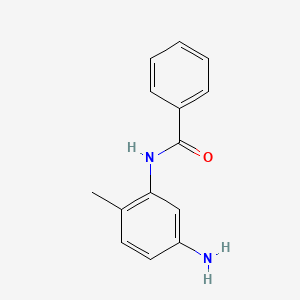
2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in the field of organic chemistry. Paper describes a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine, with iodine (I2) as a catalyst to form 2-methylpyridines. This method is notable for its use of triethylamine as a carbon source and for the direct formation of pyridines with the introduction of methyl groups. Although the specific compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within a six-membered aromatic ring. The papers provided do not directly analyze the molecular structure of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride, but they do discuss related compounds. For instance, paper mentions the reaction of [2,2'-Bipyridyl]-3,3'-diamine with ethyl benzimidate hydrochloride to form a dipyrido[1,3]diazepine derivative. This suggests that substitutions on the pyridine ring, such as alkylation, can lead to a variety of molecular structures with different properties.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is influenced by the presence of substituents on the ring. Paper describes the alkylation of a bipyridine derivative, which after hydrolysis yields N-monosubstituted bipyridinediamines. This indicates that pyridine compounds can undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. While the papers do not provide specific data on the compound of interest, they do offer insights into the properties of related compounds. For example, paper discusses the synthesis of N-(trimethylsilylalkyl) diamines and their dihydrochlorides, suggesting that such compounds can be synthesized in good yields and their structures confirmed by infrared spectral data. This implies that the physical and chemical properties of pyridine derivatives, including solubility, melting points, and reactivity, can be systematically studied and characterized.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride is involved in various chemical synthesis processes. For instance, a study by Xu Bao-cai (2004) details the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, where 2,3,5-Trimethylpyridine undergoes several chemical transformations including oxidation, nitration, and halogenation (Xu Bao-cai, 2004). Similarly, another study outlines the synthesis of N-monosubstituted [2,2′-Bipyridyl]-3,3′-diamines, indicating the versatility of pyridine derivatives in chemical synthesis (Ł. Kaczmarek & P. Nantka-Namirski, 1990).
Applications in Medicinal Chemistry
- In the realm of medicinal chemistry, this compound and its derivatives find applications in the synthesis of compounds with potential therapeutic benefits. For instance, E. Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential as an antitumor agent (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980).
Role in Coordination Chemistry
- In coordination chemistry, derivatives of this compound are used to form complex compounds. For instance, a study by L. J. Baird et al. (2007) discusses the synthesis of potentially hexadentate ligands derived from 2,2′-bipyridine, where the pyridine derivatives are utilized to create complex structures (L. J. Baird, C. Black, & A. Blackman, 2007).
Environmental and Physical Chemistry Insights
- Studies also explore the physical and environmental interactions of pyridine derivatives. For example, W. Marczak and A. Banaś (2001) investigated the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine with water, providing insights into the behavior of these compounds in different environments (W. Marczak & A. Banaś, 2001).
Analytical Applications
- The analytical applications of pyridine derivatives include their use in chromatography and analytical chemistry. N. El-Abasawy et al. (2018) demonstrate the application of a TLC densitometric method for estimating a binary mixture of phenazopyridine hydrochloride and trimethoprim, highlighting the utility of pyridine derivatives in analytical methods (N. El-Abasawy, Khalid A. M. Attia, A. A. Abo-serie, Ragab A. M. Said, & Ahmed A Almrasy, 2018).
Wirkmechanismus
The mechanism of action of 2-N,2-N,3-N-trimethylpyridine-2,3-diamine hydrochloride is not specified in the search results. As it is used in various scientific experiments, its mechanism of action likely depends on the specific context of the experiment.
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes refer to specific safety and hazard guidelines for handling and disposal.
Eigenschaften
IUPAC Name |
2-N,2-N,3-N-trimethylpyridine-2,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-9-7-5-4-6-10-8(7)11(2)3;/h4-6,9H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZXXDDTZITCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(methylsulfanyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}pyrimidine-4-carboxamide](/img/structure/B2507425.png)
![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)



![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)

